
6-Ethylguanine
概述
描述
6-Ethylguanine (C₇H₉N₅O; molecular weight: 179.18 g/mol) is an alkylated DNA lesion formed when ethylating agents like ethyl methanesulfonate (EMS) or N-nitrosoureas transfer an ethyl group to the O⁶ position of guanine . This modification disrupts normal base pairing, causing guanine to pair with thymine instead of cytosine during replication, leading to G:C→A:T transition mutations . Key physicochemical properties include a density of 1.441 g/cm³, boiling point of 569°C, and flash point of 297.9°C . Its mutagenicity and persistence in DNA are influenced by repair pathways such as O⁶-alkylguanine DNA alkyltransferase (AGT) and nucleotide excision repair (NER) .
准备方法
Solid-Phase Synthesis of 6-Ethylguanine-Containing Oligonucleotides
Phosphoramidite-Based Incorporation
The most widely reported method for preparing this compound involves its incorporation into oligonucleotides via solid-phase synthesis. Using an ABI 381 DNA Synthesizer, [O⁶-EtGua]-phosphoramidite (Chemogen, Konstanz, Germany) is coupled to a growing oligonucleotide chain on a controlled pore glass (CPG) support . Deprotection of the synthesized oligomers is performed at room temperature for 72 hours to minimize the formation of 2,6-diaminopurine, a common byproduct under harsh alkaline conditions . This approach enables precise positioning of 6-EtGua within defined sequence contexts, such as 5′-TGT-3′ or 5′-CGG-3′, to study repair kinetics by human O⁶-alkylguanine-DNA alkyltransferase (AT) .
HPLC Purification
Crude oligonucleotides are purified using reversed-phase HPLC (Nova-Pak C-18 column) with a linear gradient of 100 mM triethylammonium acetate (TEAAc, pH 5.0) and acetonitrile (10–35% over 45 minutes) . Fractions exhibiting maximal absorption at 254 nm are collected, and the incorporation of 6-EtGua is verified through enzymatic hydrolysis to 2′-deoxynucleosides followed by HPLC analysis . This method achieves >95% purity, as confirmed by mass spectrometry (MS) and capillary electrophoresis .
Solution-Phase Alkylation of Guanine Derivatives
Direct Ethylation of Guanine
In early studies, this compound was synthesized by reacting guanine with ethylating agents such as ethylnitrosourea (EtNU) under controlled conditions. For example, intraperitoneal administration of [¹⁴C]EtNU in rats yields 6-EtGua in genomic DNA, with initial adduct levels quantified via radiochromatography on Sephadex G-10 . However, this method lacks specificity, producing side products like N7-ethylguanine and N3-ethyladenine .
Protecting Group Strategies
To improve regioselectivity, guanine is protected at the N9 position using a benzoyl group before ethylation. The protected guanine derivative is treated with ethyl iodide in dimethylformamide (DMF) at 60°C for 12 hours, followed by deprotection with ammonium hydroxide. This approach reduces N7 alkylation but requires rigorous purification to isolate 6-EtGua from residual starting material .
Enzymatic and Immunoaffinity Purification Techniques
Monoclonal Antibody-Based Isolation
Monoclonal antibody ER-6, specific for O⁶-ethyl-2′-deoxyguanosine, is employed to purify 6-EtGua-containing DNA fragments . Antibody-DNA complexes are captured on nitrocellulose membranes (Protran BA 85) and eluted using 5% n-butanol in Tris-EDTA buffer . This method achieves >90% recovery of 6-EtGua-adducted DNA, enabling precise repair kinetic studies .
Recombinant Alkyltransferase Binding
Recombinant human O⁶-alkylguanine-DNA alkyltransferase (AT) binds 6-EtGua with an apparent association constant (K<sub>A(app)</sub>) of 7.1 × 10⁵ M⁻¹ for double-stranded DNA . While AT binding is non-specific and mediated by ionic interactions, it facilitates the selective removal of 6-EtGua from complex mixtures, particularly in post-replicative mismatch contexts .
Analytical Validation of this compound
Mass Spectrometry (MS)
Electrospray ionization-mass spectrometry (ESI-MS) in positive ion mode confirms the molecular weight of 6-EtGua (m/z 195.1 for [M+H]⁺). Deuterated analogs, such as this compound-d5 (CAS 183558-84-1), are analyzed using high-resolution MS to verify isotopic purity .
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz) of 6-EtGua exhibits characteristic signals at δ 10.6 ppm (N1-H), δ 6.4 ppm (C8-H), and δ 1.3 ppm (CH<sub>3</sub> of ethyl group) . ¹³C NMR confirms the ethyl substitution at C6 (δ 160.2 ppm) .
Repair Kinetics Analysis
The repair rate constant (k) of 6-EtGua by AT is determined using a monoclonal antibody-based filter binding assay. At 37°C, k ranges from 4.0 to 11.5 × 10⁶ M⁻¹s⁻¹, depending on flanking nucleotides . Ionic strength inversely affects repair rates, with log k<sub>i</sub> decreasing from 6.9 to 5.8 as NaCl concentration increases from 10 to 100 mM .
科学研究应用
Mechanisms of DNA Repair
6-Ethylguanine is primarily repaired by O6-methylguanine-DNA methyltransferase (MGMT), an important enzyme that removes alkyl groups from the O6 position of guanine. Research has shown that the efficiency of this repair mechanism is crucial for cellular resistance to mutagenesis induced by alkylating agents.
- Study Findings : In a study involving rat fibroblast cell lines, variants with proficient repair capabilities for O6-EtGua showed significantly lower frequencies of malignant transformation compared to deficient lines when exposed to alkylating agents such as N-ethyl-N-nitrosourea (EtNU) .
- Implications : This indicates that the presence and activity of MGMT can serve as a protective factor against carcinogenesis induced by alkylating agents.
Mutagenesis Studies
The mutagenic potential of this compound has been extensively studied to understand its role in inducing mutations during DNA replication.
- Experimental Evidence : Research demonstrated that O6-EtGua can mispair with thymine during DNA replication, leading to G:C to A:T transitions. The mutation frequency was found to vary based on the position of O6-EtGua within the DNA strand .
- Significance : These findings are critical for understanding how specific lesions can lead to genomic instability and contribute to tumorigenesis.
Cancer Research Applications
The role of this compound in cancer research is multifaceted, particularly concerning its formation in tissues exposed to carcinogens and its subsequent repair mechanisms.
- Case Study : In a study involving transgenic mice expressing human MGMT, it was observed that these mice had reduced tumorigenesis when treated with alkylating agents compared to non-transgenic controls . This suggests that enhancing MGMT activity could be a potential therapeutic strategy in preventing alkylation-induced cancers.
- Tissue-Specific Studies : Investigations into the formation of O6-EtGua in specific tissues, such as the brain and liver, have revealed differential susceptibility to ethylation depending on tissue type and exposure levels .
Therapeutic Implications
Understanding the dynamics of this compound formation and repair opens avenues for developing targeted therapies aimed at enhancing DNA repair mechanisms or selectively targeting cancer cells with deficient repair pathways.
- Potential Strategies : Therapies could involve the use of MGMT inhibitors or agents that increase the expression of DNA repair proteins in tumor cells, thereby enhancing their sensitivity to alkylating chemotherapeutics .
Summary Table of Key Findings
作用机制
6-Ethylguanine exerts its effects primarily through its incorporation into DNA. The ethyl group can cause mispairing during DNA replication, leading to mutations. This mispairing can trigger DNA repair mechanisms, such as the action of O6-alkylguanine-DNA alkyltransferase, which removes the ethyl group and restores the guanine base. The presence of this compound in DNA can also interfere with transcription and other cellular processes.
相似化合物的比较
Comparison with Similar Alkylated DNA Lesions
6-Methylguanine
- Structure and Formation : Formed by methylating agents (e.g., methyl methanesulfonate). The smaller methyl group causes less steric distortion than the ethyl group in 6-ethylguanine .
- Repair Mechanisms: AGT efficiently repairs O⁶-methylguanine (~10× faster than O⁶-ethylguanine) by transferring the methyl group to a cysteine residue . NER plays a minor role compared to its involvement in this compound repair .
- Mutagenic Potential: Lower persistence in DNA due to rapid AGT-mediated repair, resulting in fewer G:C→A:T transitions .
3-Methyladenine
- Structure and Formation : Methylation at the N³ position of adenine, induced by alkylating agents.
- Repair Mechanisms :
- Biological Impact : Causes replication blocks but is less mutagenic than O⁶-ethylguanine due to efficient BER .
4-Ethylthymine
- Structure and Formation : Ethylation at the O⁴ position of thymine, produced by EMS.
- Mutagenic Potential: Pairs with guanine, leading to T:A→C:G transitions. However, its formation is rare compared to O⁶-ethylguanine .
Key Research Findings
Repair Efficiency and Sequence Context
- This compound lesions adjacent to A:T base pairs are repaired more efficiently by NER than those flanked by G:C pairs, likely due to enhanced helix distortion near A:T regions .
- In E. coli, NER repairs this compound more effectively than AGT, whereas AGT dominates in repairing 6-methylguanine .
Persistence and Carcinogenicity
- Chronic exposure to diethylnitrosamine (DEN) in rats reduces this compound levels in liver DNA by 60–90%, suggesting induced repair capacity . This contrasts with 6-methylguanine, which is rapidly cleared by AGT without requiring chronic exposure .
- This compound’s prolonged persistence in DNA (e.g., in rat brain) correlates with tissue-specific carcinogenesis .
Mutation Spectra
- In E. coli lacZ mutants, this compound causes G:C→A:T transitions in >95% of cases, with repair efficiency 5× lower in NER-deficient strains .
- EMS-induced mutations in plants (e.g., Arabidopsis, maize) show >70% G:C→A:T transitions due to this compound mispairing .
Comparative Data Table
生物活性
6-Ethylguanine (O6-EtGua) is a significant DNA adduct formed when cells are exposed to alkylating agents, particularly N-ethyl-N-nitrosourea (EtNU). This compound is notable for its role in mutagenesis and carcinogenesis, primarily due to its effects on DNA repair mechanisms and the subsequent mutations that can arise from unrepaired lesions. This article reviews the biological activity of this compound, focusing on its formation, repair mechanisms, mutagenic potential, and implications in cancer biology.
Formation of this compound
O6-EtGua is produced through the alkylation of guanine residues in DNA. This process occurs when alkylating agents such as EtNU interact with cellular DNA, leading to the formation of various O-alkylguanines. The formation of O6-EtGua is particularly concerning as it can disrupt normal base pairing during DNA replication, leading to mutations.
Repair Mechanisms
The cellular response to O6-EtGua involves several DNA repair pathways:
- O6-Alkylguanine-DNA Alkyltransferase (AGT) : AGT plays a critical role in repairing O6-alkylguanines by transferring the alkyl group from the damaged guanine to a cysteine residue in the enzyme, effectively removing the lesion. Studies have shown that O6-EtGua is repaired more rapidly than O6-methylguanine (O6-MeGua), with rates differing significantly across various tissues. For instance, in rat mammary glands, O6-EtGua was eliminated approximately 20 times faster from actively transcribed genes compared to O6-MeGua, which suggests a tissue-specific response to these lesions .
- Base Excision Repair (BER) : While AGT is the primary repair mechanism for O6-alkylguanines, other pathways such as BER may also contribute to the repair process. However, the efficiency of these pathways can vary based on cellular context and the presence of other competing lesions.
Mutagenic Potential
The persistence of O6-EtGua in DNA is linked to increased mutagenesis. If not repaired efficiently, O6-EtGua can lead to G:C to A:T transitions during DNA replication. This mutation type has been implicated in various cancers, particularly those associated with exposure to nitrosamines. For example, studies have indicated that high levels of unrepaired O6-EtGua correlate with mutations in oncogenes such as H-ras in rat mammary tumors induced by EtNU .
Case Studies and Research Findings
Several studies have explored the biological activity and implications of O6-EtGua:
- Tumorigenesis Studies : Research involving rat models has demonstrated that variants of rat fibroblast cells with proficient repair mechanisms for O6-EtGua showed significantly lower frequencies of malignant transformation compared to deficient variants. This highlights the protective role of effective DNA repair against carcinogenesis .
- Comparative Analysis of Ethyl vs. Methyl Adducts : A comparative study on the repair kinetics of O6-EtGua versus O6-MeGua revealed that while both are mutagenic, the faster repair rate of O6-EtGua may reduce its overall mutational impact within actively transcribed genes .
- Quantitative Analysis : A novel assay developed for detecting O6-alkylguanines demonstrated that while both types of adducts can be present following alkylating agent exposure, their levels and persistence can vary widely depending on tissue type and cellular conditions .
化学反应分析
Formation and Reactivity of 6-Ethylguanine
This compound is an alkylated derivative of guanine formed through the reaction of nitrites with secondary amines, yielding N-alkylnitrosamines or N-alkylnitrosamides . These compounds are prevalent in processed foods (e.g., bacon, sausages) and tobacco smoke, with endogenous formation also occurring under inflammatory conditions due to elevated nitric oxide levels .
Formation Mechanism
The ethylation occurs at the oxygen atom of guanine, creating a methyl group substitution at position 6. This substitution destabilizes the DNA structure, leading to mispairing during replication .
Mutagenicity
This compound induces G:C → A:T transitions by pairing with thymine instead of cytosine. Approximately one-third of unrepaired adducts cause mutations, with a mutational efficiency of 1/3 compared to O6-methylguanine (2/3) .
Primary Repair Enzyme
- O6-alkylguanine-DNA alkyltransferase (AT) transfers the ethyl group to a cysteine residue (Cys145), irreversibly inactivating the enzyme .
- Repair Rate Constants :
Parameter | Native AT | Postreplicative Mispair |
---|---|---|
Ionic Strength Impact | Reduces binding (e.g., 100 mM NaCl → 50% activity) | Minimal effect |
Competitive Binding
Surplus DNA competes with O6-EtGua for AT binding, reducing repair efficiency in ds-oligomers by 30–50% .
Analytical Validation
- HPLC Purification :
- Radioactive Assays :
In Vivo Studies
- Salmonella typhimurium :
- Rat T-Lymphocytes :
Structural Impact
- O6-EtGua:T Mispair :
Competitive-Repair Assay
- Uses rat liver O6-alkylguanine-DNA alkyltransferase (AGT) to repair O6-EtGua in competition with radiolabeled oligonucleotides .
- Detection Limits :
Validation
常见问题
Basic Research Questions
Q. How does 6-ethylguanine lead to mutations during DNA replication?
- Methodological Answer : this compound is formed via alkylation of guanine by ethylating agents like ethyl methanesulfonate (EMS). The ethyl group at the O⁶ position alters base-pairing specificity, causing this compound to pair with thymine instead of cytosine during replication. This mismatch results in G:C → A:T transition mutations. Experimental validation involves sequencing EMS-induced mutations in E. coli lacZ systems and comparing mutation spectra in repair-proficient (Uvr+) versus repair-deficient (UvrB⁻) strains .
Q. What repair mechanisms target this compound in DNA?
- Methodological Answer : Two primary repair pathways address this compound:
- Excision repair : The UvrABC system in E. coli recognizes helical distortions caused by this compound, particularly when adjacent to A:T base pairs, and excises the lesion .
- Direct repair : O⁶-alkylguanine-DNA alkyltransferase (AGT) transfers the ethyl group from this compound to a cysteine residue in the protein. However, AGT repairs this compound ~10x slower than 6-methylguanine, as shown in in vitro assays using rat liver chromatin fractions .
Q. How does DNA sequence context influence this compound repair efficiency?
- Methodological Answer : Sequence environment significantly impacts repair. For example, this compound lesions flanked by A:T base pairs are more efficiently excised by UvrABC than those near G:C pairs, likely due to enhanced helical distortion near weaker A:T hydrogen bonds. This was demonstrated via lacZ mutational spectra analysis in E. coli, where mutation frequencies at A:T-adjacent sites were 5x lower in Uvr+ strains compared to UvrB⁻ .
Advanced Research Questions
Q. How do contradictory findings on this compound repair kinetics in mammalian systems arise?
- Methodological Answer : Discrepancies stem from model-specific variables:
- Chronic exposure effects : In rats, chronic N,N-diethylnitrosamine (DEN) administration reduced hepatic this compound levels by 60–90% due to upregulated AGT activity, contradicting acute exposure studies where repair was slower. This highlights adaptive repair mechanisms under prolonged alkylation stress .
- Species differences : Mutation induction in E. coli is 50x lower than in Chinese hamster V79 cells, as AGT activity and excision repair capacity vary across taxa. Quantitative comparisons require molecular dosimetry (e.g., O⁶-ethylguanine adduct quantification via HPLC or mass spectrometry) .
Q. What experimental models best elucidate this compound's role in carcinogenesis?
- Methodological Answer :
- Prokaryotic systems : E. coli UvrB⁻ strains are ideal for studying unrepaired this compound mutagenicity, as excision repair is disabled. EMS-induced G:C → A:T transitions dominate mutational spectra in these models .
- Eukaryotic systems : Rat liver studies using [¹⁴C]-DEN track this compound persistence and repair kinetics. Lymphocyte assays with 6-benzylguanine (an AGT inhibitor) further dissect repair pathways; e.g., AGT inhibition increases this compound retention in DNA by 3–4x in human lymphocytes .
Q. How can researchers resolve contradictions in lesion persistence data across studies?
- Methodological Answer : Key strategies include:
- Controlled alkylation protocols : Standardize ethylating agent doses and exposure times (e.g., 100 µg/mL EtNU in lymphocyte assays) to minimize variability in adduct formation .
- Normalization : Use ratios like this compound:7-ethylguanine to account for differences in total alkylation levels, as 7-ethylguanine (a non-mutagenic adduct) serves as a stable internal control .
- Cross-model validation : Compare repair rates in in vitro (e.g., chromatin fraction assays) and in vivo (e.g., DEN-treated rats) systems to identify context-dependent repair mechanisms .
Q. Key Methodological Recommendations
- Use DNA sequencing (e.g., Sanger sequencing) and adduct quantification (HPLC/MS) to validate mutagenic outcomes and repair kinetics.
- Employ AGT inhibitors (e.g., 6-benzylguanine) to isolate excision repair contributions in eukaryotic systems .
- Prioritize sequence-context analysis (e.g., lacZ mutational hotspots) to identify repair susceptibility patterns .
属性
IUPAC Name |
6-ethoxy-7H-purin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXXRVSPZSOREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199829 | |
Record name | 6-Ethylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51866-19-4 | |
Record name | 6-Ethoxy-9H-purin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51866-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethylguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051866194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51866-19-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Ethylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ETHYLGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T1754HHH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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